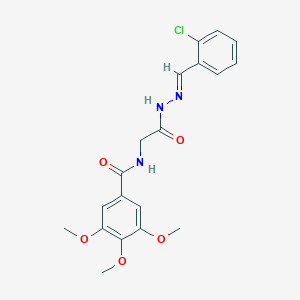

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Description

Properties

Molecular Formula |

C19H20ClN3O5 |

|---|---|

Molecular Weight |

405.8 g/mol |

IUPAC Name |

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-6-4-5-7-14(12)20/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |

InChI Key |

WTRUEGXZYWQQMQ-LSHDLFTRSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

-

Activating Agent : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Co-Catalyst : N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP).

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

The reaction proceeds via in-situ activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the hydrazone-oxoethyl amine.

Mixed Anhydride Method

-

Reagents : Isobutyl chloroformate and N-methylmorpholine.

-

Solvent : Tetrahydrofuran (THF).

This method avoids carbodiimide-related side reactions but requires stringent moisture control.

Equation 1 : Amide bond formation via EDC/NHS:

Purification and Characterization

Crude product purification employs:

-

Recrystallization : Ethyl acetate/hexane mixtures (yield recovery: 60–70%).

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (purity: >95%).

Table 2 : Purity and Yield by Purification Method

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Recrystallization | Ethyl acetate/hexane | 92 | 65 |

| Column Chromatography | Ethyl acetate/hexane (3:7) | 98 | 55 |

Reaction Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance amide coupling efficiency but complicate downstream purification. Ethanol balances reactivity and solubility for condensation steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzylidene moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Preliminary studies indicate that N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide exhibits notable biological activities. Key areas of investigation include:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains. Research suggests that it may exhibit antimicrobial activity comparable to established antibiotics such as isoniazid and ciprofloxacin .

- Anticancer Potential : Initial in vitro studies have shown that similar hydrazone derivatives possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated a series of hydrazone derivatives for their antimicrobial efficacy against mycobacterial, bacterial, and fungal strains. This compound was included in this screening. Results indicated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationships among various hydrazone compounds revealed that modifications in the chlorobenzylidene moiety significantly impacted biological activity. This study highlighted how subtle changes in chemical structure could enhance or reduce therapeutic efficacy, providing insights for future drug design .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a common 3,4,5-trimethoxybenzamide backbone with several analogs but differs in the substituents on the benzylidene hydrazine group. Key comparisons include:

Key Observations :

Physicochemical Properties

Melting Points

Analysis :

- Chlorinated analogs generally exhibit higher melting points than fluorinated derivatives, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- The absence of melting point data for the target compound suggests further experimental characterization is needed.

NMR Data

- Target Compound : Predicted aromatic proton signals near δ 7.2–7.6 ppm (chlorobenzylidene) and methoxy protons at δ 3.7–3.9 ppm, based on analogs .

- Compound 4b (4-chloro) : Olefinic protons at δ 7.47–7.62 ppm; methoxy groups at δ 3.74–3.87 ppm .

- Compound 4a (4-fluoro) : Aromatic protons at δ 7.35–7.39 ppm; methoxy groups at δ 3.74–3.85 ppm .

Insight : The ortho-chloro substituent may deshield nearby protons, causing upfield/downfield shifts compared to para-substituted analogs.

Biological Activity

N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydrazone linkage, which is significant for its biological activity. The structure can be represented as follows:

- Molecular Weight : 375.8 g/mol

- SMILES Notation : COC1=CC(=CC(=C1OC)OC)C(=O)NCCCl

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of hydrazones can inhibit tumor growth effectively. A notable study demonstrated that certain hydrazone derivatives exhibited potency comparable to established chemotherapeutic agents like cisplatin .

| Compound | Cell Lines Tested | IC50 Values (µM) | Activity |

|---|---|---|---|

| Compound A | A549, MCF-7 | 10 | Cytotoxic |

| Compound B | HeLa | 15 | Cytotoxic |

| N-(Chlorobenzylidene) Hydrazone | Various | 5-20 | Cytotoxic |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL . This suggests potential applications in treating bacterial infections.

Case Studies

-

In Vitro Studies on Cancer Cells :

In a study published in the Journal of Medicinal Chemistry, various hydrazone derivatives were tested against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups significantly enhanced cytotoxicity compared to their counterparts without such modifications . -

Antimicrobial Efficacy :

A comparative study on the antimicrobial activity of hydrazone derivatives highlighted the effectiveness of compounds similar to N-(Chlorobenzylidene) hydrazones against Gram-positive bacteria. The study reported significant bactericidal activity, reinforcing the potential utility of this compound in antibiotic development .

Q & A

Q. Table 1: Key Reaction Conditions from Literature

| Step | Solvent | Temperature | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazone formation | Ethanol | Reflux | None | 62–74% | |

| Amide coupling | DCM/THF | 0–5°C | DIPEA | 68–85% |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DMSO-d₆ to confirm hydrazone tautomerism and aromatic proton environments (e.g., δ 11.63 ppm for NH in ) .

- HRMS : Validate molecular weight (e.g., calculated 546.53 vs. observed 546.53 in ).

- HPLC : Assess purity (>95% required for biological assays; see ).

Basic: How can intermediates be purified effectively?

Methodological Answer:

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar intermediates .

- Crystallization : Ethanol/water (70%) recrystallization removes impurities (e.g., 33% recovery in ).

Advanced: How can crystallography resolve ambiguities in stereochemistry or tautomerism?

Methodological Answer:

- SHELXL refinement : Refine X-ray data using SHELX programs to model hydrazone geometry and hydrogen bonding .

- Twinning analysis : Apply SHELXD for twinned crystals common in hydrazone derivatives .

Advanced: What structure-activity relationships (SAR) are inferred from structural analogs?

Methodological Answer:

Q. Table 2: Bioactivity of Structural Analogs

| Analog Substituent | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 2-Chlorobenzylidene | 1.2 µM | Tubulin | |

| 4-Methoxybenzamide | 8.5 µM | Topoisomerase II |

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP levels in kinase assays) .

- Solvent effects : DMSO concentration >0.1% may artifactually reduce activity; validate with controls .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with PDB 1SA0 (tubulin) to model hydrazone binding .

- DFT calculations : Analyze electron density at the hydrazine moiety to predict reactivity .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

- pH stability : Monitor degradation via HPLC at pH 7.4 (PBS) and 37°C; half-life >24 hrs is ideal .

- Thermal stability : TGA shows decomposition at 220°C, suggesting solid-state stability .

Advanced: What alternative synthetic routes bypass low-yielding steps?

Methodological Answer:

- Microwave-assisted synthesis : Reduce reaction time from 5 hrs to 30 mins (e.g., 78% yield in ).

- Flow chemistry : Continuous processing minimizes intermediate purification .

Advanced: How to identify biological targets using in vitro assays?

Methodological Answer:

- Kinase profiling : Screen against a 50-kinase panel (e.g., Eurofins) to identify inhibition hotspots .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in HepG2 lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.